Diethyl 2,3-diacetylsuccinate

Overview

Description

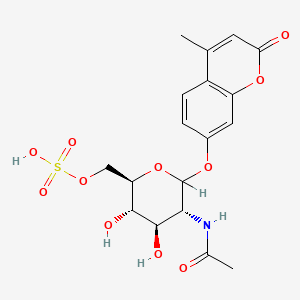

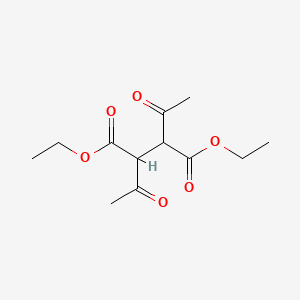

Diethyl 2,3-diacetylsuccinate is a chemical compound with the molecular formula C12H18O6 . It has a molecular weight of 258.268 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of Diethyl 2,3-diacetylsuccinate involves various methods . One method involves the reaction with N-Bromosuccinimide and potassium tert-butylate in tetrahydrofuran at 20 degrees . Another approach involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .

Molecular Structure Analysis

The molecular structure of Diethyl 2,3-diacetylsuccinate is based on its molecular formula, C12H18O6 . It has two chiral centers and can exist in the form of four isomers .

Scientific Research Applications

Catalysts for Propylene Polymerization

Diethyl 2,3-diacetylsuccinate: is utilized as a stereoregulating component in titanium–magnesium catalysts for propylene polymerization . These catalysts are crucial for producing polypropylene with a broad molecular-mass distribution. The use of diethyl 2,3-diacetylsuccinate in these catalysts results in polypropylene with high isotacticity, which is essential for creating polymers required for industrial applications such as pipes .

Synthesis of Stereoregular Isotactic Polypropylene

The compound serves as an electron-donor in titanium–magnesium catalysts, which are instrumental in the production of stereoregular isotactic polypropylene . This form of polypropylene is highly valued for its strength and clarity, making it suitable for a wide range of products, from packaging materials to automotive parts.

Production of Polypropylene with Broad Molecular-Mass Distribution

Diethyl 2,3-diacetylsuccinate is involved in the synthesis of polypropylene grades that have a broad molecular-mass distribution. This property is particularly important for creating materials that require a balance between strength and flexibility .

Internal Donor in Catalyst Systems

This compound is mentioned in the patent literature as an effective internal donor for catalyst systems used in the production of polypropylene with broad molecular-mass distribution . Its role as an internal donor is to enhance the stereospecificity of the catalyst, which is a critical factor in determining the final properties of the polymer.

Synthesis of Polymers for Industrial Applications

The synthesized diethyl 2,3-diacetylsuccinate is used to prepare polymers that meet industrial requirements for specific applications. The polymers produced using this compound can achieve a high degree of stereoregularity and are suitable for manufacturing products like industrial pipes .

Research on Chiral Centers and Isomer Determination

Diethyl 2,3-diacetylsuccinate has two chiral centers, which means it can exist in the form of four isomers. Research involving this compound includes the analysis and determination of its isomers, which is significant for understanding its behavior in various chemical reactions .

Development of High-Performance Catalysts

Research involving diethyl 2,3-diacetylsuccinate also focuses on the development of high-performance catalysts that can produce polymers with desired properties for specific applications. The compound’s ability to act as an electron-donor compound is pivotal in this research area .

Environmental Impact Studies

While not directly related to diethyl 2,3-diacetylsuccinate, there is ongoing research into replacing synthetic polymers with environmentally friendly alternatives. As diethyl 2,3-diacetylsuccinate is involved in the synthesis of polypropylene, studies may explore its role in creating more sustainable polymer production processes .

Safety and Hazards

Mechanism of Action

Target of Action

Diethyl 2,3-diacetylsuccinate is primarily used as a component in titanium-magnesium catalysts for propylene polymerization . These catalysts are essential for producing stereoregular isotactic polypropylene, a type of plastic with a broad range of applications .

Mode of Action

It is known to act as astereoregulating component in titanium-magnesium catalysts . This means it helps control the spatial arrangement of atoms in the resulting polypropylene, ensuring a high degree of stereoregularity .

Biochemical Pathways

Diethyl 2,3-diacetylsuccinate is synthesized through a procedure involving the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . The resulting compound is then used in the production of polypropylene via a catalytic process .

Result of Action

The use of Diethyl 2,3-diacetylsuccinate in titanium-magnesium catalysts results in the synthesis of polypropylene with a broad molecular-mass distribution . The catalysts prepared using >95% pure Diethyl 2,3-diacetylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl 2,3-diacetylsuccinate. It’s important to note that safety precautions should be taken when handling this compound, including avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name |

diethyl 2,3-diacetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEDSIHWCPPJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883788 | |

| Record name | Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,3-diacetylsuccinate | |

CAS RN |

2049-86-7 | |

| Record name | 1,4-Diethyl 2,3-diacetylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dicarbethoxyhexane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2,3-diacetylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,3-diacetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Diethyl 2,3-diacetylsuccinate in organic synthesis?

A: Diethyl 2,3-diacetylsuccinate is a versatile precursor in organic synthesis. It can be used to synthesize other valuable compounds. For example, it serves as a starting material for the preparation of Ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-Dimethylfuran-3,4-dicarboxylic acid [, ].

Q2: Can Diethyl 2,3-diacetylsuccinate be formed as a byproduct in reactions involving other reagents?

A: Yes, research indicates that Diethyl 2,3-diacetylsuccinate can be an unexpected byproduct in certain reactions. For instance, in the transition metal salt-mediated oxidative radical addition of Ethyl acetoacetate to Limonene, Diethyl 2,3-diacetylsuccinate is observed alongside the desired dihydrofuran product, particularly when using Cerium(IV) ammonium nitrate (CAN) or Cobalt(II) acetate []. This highlights the importance of reaction optimization and understanding potential side reactions.

Q3: Are there alternative reagents to Manganese(III) acetate for the oxidative radical addition of Ethyl acetoacetate to Limonene?

A: While Manganese(III) acetate provides the highest yield (72%) of the desired dihydrofuran product in the oxidative radical addition of Ethyl acetoacetate to Limonene, other transition metal salts were also investigated []. Cerium(IV) ammonium nitrate (CAN) and Cobalt(II) acetate resulted in lower yields of the dihydrofuran product and also produced Diethyl 2,3-diacetylsuccinate as a byproduct. Iron(III) salts led to complex product mixtures, and Copper(II) chloride showed no reactivity. This suggests that the choice of transition metal salt significantly influences both the yield and selectivity of this reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)

![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)

![(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid](/img/structure/B1212751.png)